2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid
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Overview
Description
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid is a complex organic compound characterized by its unique structure, which includes a benzo[1,4]dioxine ring, a sulfonylamino group, and a methylsulfanyl-butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid typically involves multiple steps, starting with the preparation of the benzo[1,4]dioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonylamino group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the attachment of the methylsulfanyl-butyric acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonylamino group can be reduced to an amine under reducing conditions, such as with lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzo[1,4]dioxine ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid
- 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid
Uniqueness
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-21-7-4-10(13(15)16)14-22(17,18)9-2-3-11-12(8-9)20-6-5-19-11/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNGVGNHZWMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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